molecular formula C6H11BrO B13016281 (R)-3-(Bromomethyl)tetrahydro-2H-pyran

(R)-3-(Bromomethyl)tetrahydro-2H-pyran

Cat. No.: B13016281
M. Wt: 179.05 g/mol
InChI Key: ZLUWLWXZMXLDGO-LURJTMIESA-N
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Description

®-3-(Bromomethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C6H11BrO. It is a colorless to light yellow clear liquid that is sensitive to moisture and heat . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Bromomethyl)tetrahydro-2H-pyran typically involves the bromination of tetrahydropyran derivatives. One common method is the bromination of tetrahydropyran-4-methanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent such as dichloromethane . The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl group.

Industrial Production Methods

Industrial production of ®-3-(Bromomethyl)tetrahydro-2H-pyran follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

®-3-(Bromomethyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .

Scientific Research Applications

®-3-(Bromomethyl)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: The compound is employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(Bromomethyl)tetrahydro-2H-pyran involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(Bromomethyl)tetrahydro-2H-pyran is unique due to its specific stereochemistry and the position of the bromomethyl group. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

(3R)-3-(bromomethyl)oxane

InChI

InChI=1S/C6H11BrO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2/t6-/m0/s1

InChI Key

ZLUWLWXZMXLDGO-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](COC1)CBr

Canonical SMILES

C1CC(COC1)CBr

Origin of Product

United States

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